(Ethoxymethyl)(trimethyl)silane

Description

Contextualization within Organosilicon Reagents and Their Synthetic Utility

Organosilicon reagents have emerged as powerful tools in organic synthesis due to their unique reactivity and stability. nih.gov They are often employed as protecting groups for various functional groups, most notably alcohols. nih.govnumberanalytics.comwikipedia.org The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group from (ethoxymethyl)(trimethyl)silane, can mask the reactivity of a hydroxyl group, allowing for chemical transformations to be carried out selectively on other parts of a complex molecule. wikipedia.org

The stability of the resulting silyl ether is a key factor in its utility. Silyl ethers exhibit varying degrees of stability towards acidic and basic conditions, which can be tuned by altering the substituents on the silicon atom. wikipedia.org This allows for a strategic approach to multistep synthesis, where different silyl protecting groups can be selectively removed at various stages.

Structural Characteristics of this compound and Related Silicon-Containing Ethers

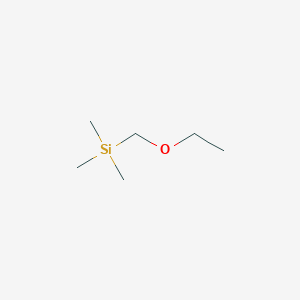

This compound possesses a central silicon atom bonded to three methyl groups and an ethoxy group. This tetrahedral arrangement around the silicon atom is a common feature of many organosilicon compounds. The Si-O-C linkage is of particular interest, as its properties dictate the reactivity of the molecule.

Compared to a simple dialkyl ether, the presence of the silicon atom in this compound introduces distinct electronic and steric effects. The silicon-oxygen bond is relatively strong, contributing to the stability of the molecule. However, this bond is also susceptible to cleavage by fluoride (B91410) ions, a characteristic that is exploited in deprotection strategies. wikipedia.org

Other common silyl ethers used in organic synthesis include triethylsilyl (TES) ether and tert-butyldimethylsilyl (TBDMS) ether. The choice of silyl ether often depends on the required stability and the specific reaction conditions. The trimethylsilyl group is generally considered to be one of the more labile silyl protecting groups, making it suitable for situations where a mild deprotection is desired. wikipedia.org

Historical Perspectives on the Development and Early Research Directions of Organosilicon Ethers

The field of organosilicon chemistry has a rich history dating back to the 19th century. However, the widespread use of organosilicon ethers as protecting groups in organic synthesis is a more recent development, gaining significant traction in the mid-20th century. numberanalytics.com The introduction of silyl ethers in the 1960s and 1970s marked a significant milestone, providing chemists with a new set of tools for complex molecule synthesis. numberanalytics.com

Early research into alkoxysilanes, the class of compounds to which this compound belongs, was driven by the desire to develop new materials and understand the fundamental chemistry of silicon. mdpi.com The direct synthesis of alkoxysilanes was reported by Rochow in 1948. mdpi.com Over time, the focus expanded to include their application in organic synthesis, where their unique reactivity and selectivity could be harnessed. The development of reliable methods for the formation and cleavage of silyl ethers was crucial for their adoption by the synthetic community. wikipedia.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Common Name | Ethoxytrimethylsilane | sigmaaldrich.com |

| CAS Number | 1825-62-3 | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Formula | C5H14OSi | nih.gov |

| Molecular Weight | 118.25 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | Colorless liquid | sigmaaldrich.com |

| Boiling Point | 75-76 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.757 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | -18 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxymethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-5-7-6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNQBKNQTOMWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557853 | |

| Record name | (Ethoxymethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-58-2 | |

| Record name | (Ethoxymethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethoxymethyl Trimethyl Silane

Established Synthetic Routes and Reaction Pathways

The formation of (ethoxymethyl)(trimethyl)silane can be approached through a few well-established routes in organic and organosilicon chemistry. These methods leverage the reactivity of silicon-halogen or silicon-pseudohalogen bonds with oxygen-based nucleophiles.

Nucleophilic Alkylation of Silane (B1218182) Derivatives with Alkoxide Reagents

One of the fundamental approaches to synthesizing alkoxysilanes involves the direct reaction of a silyl (B83357) halide with an alcohol or an alkoxide. In the case of this compound, this would conceptually involve the reaction of a trimethylsilyl (B98337) derivative with an ethoxymethyl nucleophile. However, a more common and practical approach involves the nucleophilic attack of an alkoxide on a silicon center. For instance, the reaction of a halosilane with an alcohol in the presence of a base to neutralize the resulting hydrohalic acid is a standard procedure for forming silyl ethers. libretexts.org

The synthesis of alkoxysilanes can also be achieved through the base-catalyzed depolymerization of silica (B1680970) (SiO2) with alcohols, although this is generally applied for simpler tetraalkoxysilanes. acs.org

Reaction of Halomethyl(trimethyl)silanes with Ethoxide Sources

A prominent and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. libretexts.org In this specific case, a halomethyl(trimethyl)silane, most commonly (chloromethyl)trimethylsilane, serves as the electrophile, and an ethoxide source, such as sodium ethoxide, acts as the nucleophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The ethoxide ion performs a backside attack on the carbon atom of the chloromethyl group, displacing the chloride ion and forming the desired ether linkage. masterorganicchemistry.com The use of a primary halide like (chloromethyl)trimethylsilane is advantageous as it minimizes the competing elimination reaction, which can be a significant side reaction with more sterically hindered halides. The reaction is typically carried out in a suitable solvent, such as ethanol, which can also serve as the source of the ethoxide upon reaction with a strong base like sodium hydride.

A general representation of this reaction is as follows:

(CH₃)₃SiCH₂Cl + NaOCH₂CH₃ → (CH₃)₃SiCH₂OCH₂CH₃ + NaCl

A study on the synthesis of various alkoxymethyltrimethylsilanes has been reported, highlighting the utility of this general approach. acs.org

Alkylation Reactions Involving Organosilyl Triflates

Organosilyl triflates, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), are highly reactive silylating agents. dtic.mil Their enhanced reactivity compared to silyl chlorides makes them valuable in a variety of organic transformations. dtic.mil Silyl triflates can be prepared by the reaction of a chlorosilane with trifluoromethanesulfonic acid. researchgate.net

While direct synthesis of this compound using a silyl triflate to activate an ethoxymethyl precursor is plausible, a more relevant application in this context is the reaction of a silyl triflate with an alcohol. For instance, trimethylsilyl triflate is known to react rapidly with alcohols to form silyl ethers. almerja.net The reaction of an organosilyl triflate with an ethoxide source would be expected to proceed efficiently to yield the corresponding ethoxy-substituted silane.

Furthermore, silyl triflates can be used to activate substrates for subsequent nucleophilic attack. For example, a primary alkyl triflate reacts efficiently with silyl lithium reagents to form tetraorganosilanes. organic-chemistry.org While this specific example leads to a carbon-silicon bond, the high reactivity of triflates as leaving groups suggests their potential in forming the silicon-oxygen bond in this compound under appropriate conditions.

Mechanistic Investigations of Synthetic Protocols

Understanding the underlying mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound via the reaction of (chloromethyl)trimethylsilane with sodium ethoxide proceeds through a classic SN2 mechanism. This involves a concerted, single-step process where the nucleophilic ethoxide attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride). masterorganicchemistry.com

This "backside attack" leads to an inversion of configuration at the carbon center, although this is not stereochemically relevant for the achiral (chloromethyl)trimethylsilane. The transition state of this reaction is a trigonal bipyramidal arrangement where the carbon atom is partially bonded to both the incoming ethoxide and the outgoing chloride. masterorganicchemistry.comlibretexts.org

Computational studies have been employed to model the transition states of SN2 reactions. For the reaction of chloride with methyl chloride, the transition state is found to have a trigonal bipyramidal geometry. github.io Similar computational approaches can be applied to model the transition state for the reaction of ethoxide with (chloromethyl)trimethylsilane to understand the bond-forming and bond-breaking processes at a molecular level. Experimental kinetic isotope effects can also be used to probe the structure of SN2 transition states. nih.gov

For nucleophilic substitution reactions occurring directly at the silicon atom, the mechanism can differ from the classic SN2 pathway at carbon. While SN2 reactions at carbon proceed with inversion of configuration, reactions at silicon often occur with retention of configuration, suggesting the formation of a five-coordinate silicon intermediate. rsc.org This is particularly relevant for reactions involving nucleophilic attack on a silyl halide or triflate. The hydrolysis of alkoxysilanes, for example, is proposed to proceed via the attack of water on the silicon atom, with the methoxide (B1231860) acting as the leaving group. chemicalforums.com

Development of Improved and Sustainable Synthetic Approaches

Early synthetic routes to the precursor of this compound, 2-(trimethylsilyl)ethanol, were often beset by challenges, including low yields, the use of hazardous reagents, and high costs, which limited their large-scale industrial application. Consequently, significant research has been directed towards the development of more sustainable and efficient synthetic methodologies.

One of the traditional methods involved a Reformatsky-type reaction, where 2-ethyl bromoacetate (B1195939) and trimethylchlorosilane are coupled in the presence of activated zinc powder. The resulting intermediate is then reduced to 2-(trimethylsilyl)ethanol. However, this approach is hampered by a low coupling yield. Furthermore, the subsequent reduction step, if carried out with sodium borohydride, is often inefficient. While lithium aluminum hydride (Li-Al hydrogen) proves effective for this reduction, its industrial use is fraught with significant safety risks and high costs. google.com Another established route starts from chloromethyl trimethyl silane and proceeds via a reaction with polyformaldehyde. This method, while commonly used, can be violently exothermic, making it difficult to scale up beyond a certain volume and leading to low yields and high costs at larger scales. google.com

Another innovative approach focuses on carrying out the synthesis under normal atmospheric pressure and alkaline conditions, which enhances the stability of the final product and allows for a longer shelf life. google.com This method utilizes readily available and inexpensive raw materials with high purity. The final reaction step is conducted in an alkaline environment, contributing to the product's stability. google.com

These modern approaches represent a significant step forward in the sustainable synthesis of this compound and its precursors. By focusing on milder reaction conditions, less hazardous reagents, and operational simplicity, these methods offer a more viable path for industrial-scale production.

Table 1: Comparison of Synthetic Routes to 2-(trimethylsilyl)ethanol

| Method | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Traditional Reformatsky-type | 2-ethyl bromoacetate, trimethylchlorosilane | Zinc powder, Lithium aluminum hydride | Low coupling yield | Established route | Use of hazardous and expensive LiAlH4, safety risks | google.com |

| Grignard-based | Chloromethyl trimethyl silane, Polyformaldehyde | Grignard reagents | Low yield at large scale | Utilizes common reagents | Violently exothermic, difficult to scale up | google.com |

| Improved 5-Step Process | Trimethylchlorosilane, Bromoacetate | Cyanuric chloride, Sodium borohydride | >60% (overall) | Avoids LiAlH4, mild conditions, safer, lower cost | Multi-step process | google.com |

| Alkaline Condition Method | Chloroethanol, Trimethylchlorosilane | Hydrogen chloride gas | High | Stable product, uses cheap raw materials, normal pressure | - | google.com |

Reactivity Profiles and Transformative Capabilities

Reactivity of the Silicon-Oxygen Bond in (Ethoxymethyl)(trimethyl)silane

The silicon-oxygen single bond is a defining feature of this compound, and its reactivity is central to the compound's chemical behavior. This bond is susceptible to cleavage under various conditions, primarily through hydrolysis and can also participate in exchange reactions.

Hydrolytic Stability and Pathways of Hydrolysis

The hydrolytic stability of alkoxysilanes, including this compound, is significantly influenced by the reaction conditions. In neutral, high-purity water, alkoxysilanes with non-catalytic functional groups can remain stable for extended periods. gelest.com However, the presence of acids or bases dramatically accelerates the hydrolysis process. gelest.comresearchgate.net

Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less affected by the nature of other carbon-bonded substituents. gelest.com The mechanism involves the initial protonation of the oxygen atom in the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.netrsc.org The rate of hydrolysis is also influenced by the steric bulk of the alkoxy group, with methoxy (B1213986) groups hydrolyzing approximately 6 to 10 times faster than ethoxy groups. gelest.com

The general pathways for acid and base-catalyzed hydrolysis of alkoxysilanes are depicted below:

Table 1: General Mechanisms of Alkoxysilane Hydrolysis

| Catalyst | Mechanism Description |

| Acid | Protonation of the alkoxy group followed by nucleophilic attack of water. researchgate.netrsc.org |

| Base | Nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate. researchgate.net |

Transetherification and Exchange Reactions

The silicon-oxygen bond in alkoxysilanes can undergo transetherification, which is an exchange reaction with an alcohol. Traditionally, these reactions require high temperatures and the use of chemical catalysts. mdpi.com However, recent research has demonstrated the feasibility of enzyme-catalyzed transetherification under mild conditions. mdpi.comresearchgate.net For instance, lipases have been shown to catalyze the transetherification of trimethylethoxysilane with alcohols like 1-octanol (B28484) at room temperature. mdpi.comresearchgate.net This enzymatic approach offers a more environmentally benign alternative to classical chemical methods. mdpi.com

Iron(III) triflate has also been identified as an efficient catalyst for both etherification and transetherification reactions involving alcohols. acs.orgnih.gov These catalyzed reactions provide selective pathways for the formation of new ethers.

Reactions Involving the Ethoxymethyl Moiety

The ethoxymethyl group in this compound possesses its own reactive sites, particularly the carbon-oxygen bond, which can be cleaved under specific conditions.

Cleavage Reactions of the Carbon-Oxygen Bond

The cleavage of carbon-oxygen bonds in ethers is a fundamental transformation in organic synthesis. While specific studies on the C-O bond cleavage within the ethoxymethyl group of this compound are not extensively documented, general methods for ether cleavage are applicable. For instance, catalytic systems involving lanthanum complexes have shown high reactivity for C-O bond cleavage in the hydroboration of esters and epoxides. ameslab.gov Reductive etherification of carbonyl compounds, catalyzed by iron(III) and a silyl (B83357) chloride, also involves the manipulation of C-O bonds. organic-chemistry.org

Potential as a C1 Synthon or Methylene (B1212753) Transfer Agent

While not a conventional application, the structural components of this compound suggest its potential as a source of a C1 synthon or a methylene transfer agent. Following the cleavage of the Si-O bond and subsequent breakdown of the ethoxymethyl fragment, reactive methylene species could theoretically be generated. However, the use of other organosilicon compounds, such as trimethylsilylacetylene, as building blocks in organic synthesis is more established. orgsyn.orgmdpi.com Trimethylsilyl (B98337) enol ethers, for example, serve as valuable intermediates for creating specific carbon-carbon bonds. orgsyn.org

Role in Advanced Organic Synthesis

Organosilanes are versatile reagents in modern organic synthesis, primarily utilized as protecting groups for various functional groups, including alcohols, phenols, amines, and carboxylic acids. fishersci.ca The trimethylsilyl (TMS) group, in particular, is one of the most readily cleaved silyl protecting groups under both acidic and basic conditions. fishersci.ca

The utility of this compound in advanced synthetic applications would likely leverage the differential reactivity of its Si-O and C-O bonds. For instance, it could be employed in sequential reactions where the silyl group is first used as a protecting group and is subsequently cleaved under mild conditions, followed by a transformation involving the ethoxymethyl moiety. The field of organosilicon chemistry continues to expand, with ongoing research into new catalytic systems, such as palladium nanoparticle-catalyzed Hiyama coupling reactions of aryltrialkoxysilanes, which broaden the synthetic utility of these compounds. fishersci.ca

Catalysis in Reactions Involving this compound

The catalytic activation of organosilanes is a cornerstone of their synthetic utility. While specific catalytic systems for this compound are not widely reported, the principles of catalysis in organosilane chemistry are well-established.

Transition metal catalysis is pivotal in activating and functionalizing organosilanes. Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, utilize organosilanes as coupling partners with organic halides or triflates to form C-C bonds. Although typically employing organotrimethylsilanes with aryl, alkenyl, or alkyl groups directly attached to silicon for transfer, the fundamental principle of transmetalation from silicon to the transition metal is key.

Rhenium complexes have been shown to catalyze the hydrolysis and alcoholysis of organosilanes for the production of hydrogen gas. energy.gov The mechanism involves the coordination of the silane (B1218182) to the metal center. Furthermore, palladium nanoparticles have been utilized for the cross-coupling of silanes with thio ethers through selective carbon-sulfur bond activation. nih.gov

| Catalyst System | Transformation | Substrate Class | Product Class |

| Palladium Complexes | Cross-coupling (Hiyama) | Organosilanes, Organic Halides | Biaryls, Alkenylarenes, etc. |

| Rhenium Complexes | Hydrolysis/Alcoholysis | Organosilanes | Silanols, H₂ |

| Palladium Nanoparticles | Cross-coupling | Silanes, Thio Ethers | Thiosilanes, Silthianes |

Organocatalysis offers a metal-free approach to chemical transformations. While specific organocatalytic applications involving this compound are scarce in the literature, the broader field of organocatalysis has seen applications in reactions of other silanes. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the esterification of α,β-unsaturated aldehydes, and these esters can then be used in hydrosilylation processes. nih.gov

The development of covalent organic frameworks (COFs) with embedded organocatalytic sites, such as N-hydroxyphthalimide (NHPI), has enabled the metal-free and selective oxidation of various silanes to their corresponding silanols. rsc.org This approach utilizes an in situ generated nitroxyl (B88944) radical to effect the transformation.

| Catalyst Type | Transformation | Substrate Class | Product Class |

| N-Heterocyclic Carbenes | Esterification/Hydrosilylation | α,β-Unsaturated Aldehydes, Alcohols, Silanes | Esters, Silyl Ethers |

| N-hydroxyphthalimide (in COF) | Oxidation | Silanes | Silanols |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and nature of chemical bonds within (ethoxymethyl)(trimethyl)silane. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Methods such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly employed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived. Key geometric parameters like bond lengths and angles reveal the spatial arrangement of the atoms. For instance, the Si-O-C bond angle is a critical parameter in silyl (B83357) ethers, often found to be wider than the typical sp³ hybridized angle due to electronic and steric effects. nih.gov

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. Furthermore, calculated atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) can quantify the polarity of bonds, such as the Si-O and C-O bonds, which is crucial for understanding intermolecular interactions.

Illustrative Geometric Parameters for this compound This table presents hypothetical but realistic data expected from a DFT geometry optimization.

| Parameter | Atom Pair/Trio | Calculated Value |

| Bond Lengths (Å) | ||

| Si-O | 1.64 | |

| O-C (ethoxymethyl) | 1.42 | |

| Si-C (trimethyl) | 1.87 | |

| C-O (ethoxy) | 1.43 | |

| **Bond Angles (°) ** | ||

| Si-O-C | 125.0 | |

| C-Si-C | 108.5 | |

| O-Si-C | 110.5 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxymethyl group means that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can map the potential energy surface of the molecule by systematically rotating the bonds, particularly the Si-O and O-C single bonds. This process identifies the most stable, low-energy conformers as well as the energy barriers for rotation between them. Studies on similar silyl ethers have shown that the conformational preferences are a complex interplay of steric hindrance and subtle electronic interactions. acs.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.govarxiv.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model how the molecule moves, vibrates, and changes conformation at a given temperature. liberty.edu When performed in a simulated solvent, MD can also reveal how interactions with solvent molecules influence the conformational equilibrium and the accessibility of different reactive sites on the molecule. Reactive force fields, such as ReaxFF, can even be used to simulate chemical reactions like hydrolysis and condensation over time. acs.orgrsc.org

Mechanistic Modeling of Reaction Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is hydrolysis, where the Si-O bond is cleaved by water. Computational modeling can map out the entire reaction pathway for such a process. researchgate.netgelest.com

This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. By calculating the energy of each of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state gives the activation energy, a critical factor that determines the reaction rate. researchgate.net Computational studies on the hydrolysis of other alkoxysilanes have shown that the mechanism can be influenced by factors such as pH and the presence of catalysts, often involving penta- or hexavalent silicon intermediates. nih.gov

Hypothetical Reaction Profile Data for Hydrolysis This table illustrates the kind of data generated from mechanistic modeling of a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Pentacoordinate Si intermediate | +20.5 |

| Products | Trimethylsilanol + Ethoxymethanol | -5.2 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict how and where a molecule is likely to react. For this compound, this involves identifying the most reactive sites for attack by various reagents.

Reactivity: Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. The energy of the HOMO is related to the molecule's ability to act as an electron donor (nucleophile), while the LUMO energy relates to its ability to act as an electron acceptor (electrophile).

Regioselectivity: The spatial distribution of the HOMO and LUMO, along with maps of the molecular electrostatic potential (MEP), can pinpoint specific atoms that are most likely to react. For example, an MEP surface would visually show regions of negative potential (electron-rich), likely centered on the oxygen atom, which would be attractive to electrophiles. Conversely, regions of positive potential would indicate electrophilic sites. Reactivity descriptors derived from DFT, such as Fukui functions, can provide a quantitative measure of an atom's susceptibility to nucleophilic or electrophilic attack. nih.gov

Stereoselectivity: In reactions involving chiral centers or the formation of new stereocenters, computational modeling can predict which stereoisomer is more likely to form. By calculating the activation energies for the pathways leading to different stereoisomeric products, the model can predict the product ratio. For flexible molecules like this compound, this often involves analyzing the different conformations of the transition states.

Advanced Analytical Techniques in Research

Spectroscopic Methods for Mechanistic Interrogation

Spectroscopic techniques are indispensable for the structural and mechanistic investigation of (ethoxymethyl)(trimethyl)silane. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools used to probe the molecular framework and bonding environments of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound provides distinct signals corresponding to the different proton environments within the molecule. The trimethylsilyl (B98337) group typically exhibits a sharp singlet, while the ethoxymethyl group gives rise to a set of multiplets. The chemical shifts and coupling patterns are instrumental in confirming the connectivity of the atoms. For instance, in related trimethylsilyl compounds, the chemical shifts of the methyl protons on the silicon atom are observed at specific ppm values, which can be used as a reference. rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. Key absorption peaks include those corresponding to Si-C, C-O, and C-H bonds. For example, the Si-CH₃ stretching vibration is typically observed around 1257 cm⁻¹. mdpi.comresearchgate.net The presence of the ethoxy group is confirmed by C-O stretching bands. The analysis of these spectral features provides a fingerprint of the molecule, confirming its identity and purity. nist.gov

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Characteristic Signals/Bands | Reference |

| ¹H NMR | This compound | Data not available in search results | |

| ¹H NMR | Bromoethyl trimethyl silane (B1218182) | δ = 0.06 (s, 9H, Me₃Si-), 1.40 (m, 2H, -CH₂-), 3.59 (m, 2H, -CH₂Br) ppm | rsc.org |

| ¹H NMR | Trimethyl(4-methoxybenzyloxy)silane | Not detailed in search results | researchgate.net |

| FTIR | Trimethylsilane (TMS) | 751, 1110, 1172 cm⁻¹ (Si-O-Si); 850, 870, 1257, 2960 cm⁻¹ (Si-CH₃) | researchgate.net |

| FTIR | α-SiCN:H film from Trimethylsilane | ~1257 cm⁻¹ (Si-CH₃ stretching), ~2133 cm⁻¹ (SiHn), ~2900 cm⁻¹ (CHm) | mdpi.com |

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are vital for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. Gas chromatography (GC) is particularly well-suited for this purpose due to the volatile nature of the compound.

Mass Spectrometry for Reaction Product Identification and Analysis

Mass spectrometry (MS) is an essential tool for the identification and structural analysis of reaction products such as this compound. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Electron Ionization Mass Spectrometry (EI-MS): When coupled with gas chromatography (GC-MS), mass spectrometry becomes a highly effective method for analyzing complex mixtures and identifying unknown compounds. In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure. For instance, common fragmentation pathways for organosilicon compounds involve the cleavage of Si-C and C-O bonds. The analysis of these fragments helps to piece together the structure of the parent molecule. nih.govlibretexts.orgmiamioh.edu

Table 2: Mass Spectrometry Data for Ethoxytrimethylsilane

| m/z | Relative Intensity | Possible Fragment | Reference |

| 103 | 99.99 | [M - CH₃]+ | nih.gov |

| 75 | 59.09 | [Si(CH₃)₃]+ | nih.gov |

| 73 | 25.70 | [Si(CH₃)₂H]+ | nih.gov |

| 59 | 23.08 | [Si(CH₃)O]+ | nih.gov |

| 45 | 20.52 | [C₂H₅O]+ | nih.gov |

Applications in Materials Science and Interface Chemistry

Precursor in the Synthesis of Organosilicon Polymers and Resins

Organosilicon polymers, commonly known as silicones, are synthesized from silane (B1218182) monomers. wiley-vch.de The general class of monomers for these polymers are silanes with the formula R₄₋ₙSiXₙ, where X represents a reactive group such as an alkoxy group (–OR). wiley-vch.de The polymerization process typically involves hydrolysis and condensation reactions. mdpi.comnih.gov During hydrolysis, the alkoxy groups react with water to form reactive silanol (B1196071) groups (–Si-OH). These silanols then undergo condensation, linking together to form the stable siloxane (–Si-O-Si–) backbone of the polymer. nih.gov

The functionality of the silane precursor—that is, the number of reactive alkoxy groups—determdetermines the structure of the resulting polymer. (Ethoxymethyl)(trimethyl)silane is a monofunctional precursor, meaning it has only one reactive site. In a polymerization reaction, it can react with a growing siloxane chain, but because it has no other reactive groups, it effectively terminates the chain growth. This makes it a crucial agent for controlling the molecular weight and viscosity of silicone polymers. By introducing a specific amount of this compound into the reaction, manufacturers can precisely regulate the final properties of silicone fluids, elastomers, and resins.

Table 1: Role of Silane Precursors in Polymer Architecture

| Silane Type | General Structure (R' = Alkyl, R = Organic Group) | Function in Polymerization | Resulting Structure |

| Monofunctional | R₃Si(OR') | Chain Terminator | Linear chain with controlled length |

| Difunctional | R₂Si(OR')₂ | Chain Extender | Linear polymer chains |

| Trifunctional | RSi(OR')₃ | Cross-linker | 3D cross-linked network |

| Tetrafunctional | Si(OR')₄ | Network Former | Highly cross-linked, rigid 3D network |

Role in Surface Modification and Functionalization Strategies

The ability to alter the surface properties of materials is critical in many industries, from microelectronics to biomaterials. Alkoxysilanes are widely used to functionalize surfaces, particularly those rich in hydroxyl (–OH) groups, such as glass, silica (B1680970), and metal oxides. ethz.chnih.gov this compound is effective in this role, transforming hydrophilic (water-attracting) surfaces into hydrophobic (water-repelling) ones.

The surface modification process occurs in a series of steps:

Hydrolysis: The ethoxy group (–OCH₂CH₃) on the silane molecule reacts with trace amounts of water to form a reactive silanol group (–Si-OH). ethz.ch

Adsorption: The newly formed silanol group is attracted to and forms hydrogen bonds with the hydroxyl groups present on the substrate's surface.

Condensation: A covalent bond (Si–O–Substrate) is formed between the silane and the surface, releasing a molecule of ethanol. nih.gov

Once this reaction is complete, the surface is covered with trimethylsilyl (B98337) groups (–Si(CH₃)₃). These groups are non-polar and create a low-energy, hydrophobic layer. This modification can prevent moisture absorption, improve lubrication, and reduce the adhesion of unwanted substances.

Table 2: Mechanism of Surface Modification with this compound

| Step | Reaction Description | Chemical Representation | Outcome |

| 1. Hydrolysis | The ethoxy group reacts with water. | (CH₃)₃Si-OCH₂CH₃ + H₂O → (CH₃)₃Si-OH + CH₃CH₂OH | Formation of a reactive silanol intermediate. |

| 2. Adsorption | The silanol hydrogen-bonds to the surface. | Substrate-OH ··· HO-Si(CH₃)₃ | Silane is positioned for reaction. |

| 3. Condensation | A stable covalent bond forms with the surface. | Substrate-OH + HO-Si(CH₃)₃ → Substrate-O-Si(CH₃)₃ + H₂O | A durable, hydrophobic surface layer is created. |

Development of Silane Coupling Agents for Composite Materials

Composite materials, which combine a reinforcing filler (like glass fibers) with a polymer matrix, rely on strong adhesion between these two dissimilar phases for their performance. patsnap.comfeitengchem.com Silane coupling agents are bifunctional molecules that act as a chemical bridge at this interface. nih.govshinetsusilicone-global.com A typical silane coupling agent has the structure Y–R–Si(OR')₃, where the –Si(OR')₃ part bonds to the inorganic filler and the organofunctional group 'Y' reacts with the organic polymer matrix. researchgate.net This dual reactivity enhances stress transfer and improves the mechanical properties and durability of the composite. patsnap.comnih.gov

This compound, being monofunctional, is not a traditional coupling agent because it lacks the second reactive group ('Y') needed to bond with the polymer matrix. nih.gov However, it can play a valuable role in the development of composite materials. It can be used as a surface treatment to precisely control the surface energy and hydrophobicity of the filler particles. mdpi.com By modifying the filler surface, it can improve the dispersion of the filler within the polymer matrix and enhance the effectiveness of a subsequently added bifunctional coupling agent. This pre-treatment can lead to a more uniform and durable interface within the final composite material.

Table 3: Comparison of Silane Structures for Composite Applications

| Compound | Chemical Formula | Functionality | Role in Composites |

| This compound | (CH₃)₃Si(OCH₂CH₃) | Monofunctional (hydrolyzable group only) | Surface modifying agent; controls filler surface energy. |

| γ-Methacryloxypropyltrimethoxysilane (a typical coupling agent) | CH₂(C=CH₂)COO(CH₂)₃Si(OCH₃)₃ | Bifunctional (hydrolyzable and polymer-reactive groups) | Coupling agent; creates a chemical bridge between filler and polymer matrix. nih.govmaterials-silicon.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel Reactivity Patterns and Synthetic Applications

While traditionally utilized as a protecting group for alcohols in organic synthesis, the reactivity of (ethoxymethyl)(trimethyl)silane and related silyl (B83357) ethers is being explored beyond this conventional role. libretexts.orgwikipedia.org Researchers are investigating new reaction pathways to expand their synthetic utility.

One emerging area is the development of dicarbofunctionalization reactions of enol silyl ethers. nih.govrsc.org Recent studies have shown that iron catalysis can enable the selective addition of two different carbon-based groups across the double bond of an enol silyl ether in a single step. nih.govrsc.org This method allows for the formation of two new carbon-carbon bonds under mild conditions, representing a significant expansion of the chemical space accessible from these substrates. nih.gov

Future investigations will likely focus on:

Asymmetric Transformations: Developing enantioselective methods for the functionalization of silyl ethers to create chiral molecules with high optical purity. This could involve the design of new chiral catalysts or the use of chiral auxiliaries. acs.org

Radical Cross-Coupling Reactions: Further exploring the participation of α-silyloxy radicals, generated from silyl enol ethers, in transition metal-catalyzed cross-coupling reactions to form complex molecular architectures. rsc.org

Direct Functionalization: Investigating methods for the direct conversion of the silyl ether moiety into other functional groups without a deprotection step, thereby increasing synthetic efficiency. gelest.com

Integration into Flow Chemistry and High-Throughput Experimentation Platforms

The transition from traditional batch chemistry to continuous flow processes and high-throughput experimentation (HTE) offers significant advantages in terms of efficiency, safety, and scalability. nih.govyoutube.com The integration of this compound chemistry into these modern platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. For reactions involving this compound, this could translate to more efficient protection and deprotection protocols, as well as the ability to safely handle potentially hazardous reagents.

High-throughput experimentation, which involves running a large number of reactions in parallel on a small scale, is a powerful tool for reaction discovery and optimization. nih.govyoutube.comcapes.gov.br By employing HTE, researchers can rapidly screen various catalysts, solvents, and reaction conditions for transformations involving this compound. This accelerates the identification of optimal conditions and facilitates the discovery of novel reactivity. nih.gov For instance, HTE has been used to screen palladium precursors for the cyanation of aryl chlorides and to optimize Heck coupling reactions. nih.gov

Future efforts in this domain will likely concentrate on:

Developing robust and reliable flow chemistry setups for the synthesis and manipulation of this compound and its derivatives.

Designing HTE workflows specifically tailored for screening silyl ether transformations, including catalyst performance and substrate scope evaluation.

Combining flow chemistry and HTE to create automated platforms for the rapid discovery and optimization of new synthetic methods involving alkoxysilanes.

Design of New Catalytic Systems for this compound Transformations

The development of novel and efficient catalytic systems is crucial for advancing the chemistry of this compound. Current research is moving beyond traditional stoichiometric reagents towards more sustainable and selective catalytic methods.

A significant area of interest is the use of earth-abundant metal catalysts. For example, cobalt-based pincer complexes have been shown to be effective precatalysts for the silylation of alcohols with hydrosilanes, offering a greener alternative to precious metal catalysts. tandfonline.comtandfonline.com Iron catalysis has also emerged as a powerful tool for novel transformations of silyl enol ethers. nih.govrsc.org

Organocatalysis presents another promising avenue. For instance, imidodiphosphorimidate (IDPi) catalysts have been developed for the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. acs.org Furthermore, simple and inexpensive catalysts like sodium hydroxide (B78521) have been demonstrated to effectively promote the cross-dehydrogenative coupling of alcohols and hydrosilanes. organic-chemistry.org

Future research in this area will likely involve:

The design and synthesis of new ligands to fine-tune the reactivity and selectivity of metal catalysts for specific transformations of this compound.

The exploration of photocatalysis and electrocatalysis to enable novel, light- or electricity-driven reactions of silyl ethers under mild conditions.

The development of recyclable and reusable catalysts to improve the sustainability and cost-effectiveness of synthetic processes involving this compound.

Interdisciplinary Research with Material Science and Nanotechnology

The unique properties of the silicon-oxygen bond in this compound and other alkoxysilanes make them valuable building blocks in materials science and nanotechnology. mdpi.com The ability to undergo hydrolysis and condensation reactions allows for the formation of polysiloxane networks, which are the basis for a wide range of materials. mdpi.com

In materials science, alkoxysilanes are used as precursors for sol-gel coatings, which can provide corrosion resistance, alter surface wettability, and introduce other functionalities to various substrates. mdpi.com They are also employed in the synthesis of hybrid organic-inorganic materials with tailored properties. The choice of the organic substituent on the silicon atom allows for fine-tuning of the material's characteristics. mdpi.com

In nanotechnology, silyl ethers play a crucial role in the surface functionalization of nanoparticles and other nanomaterials. mdpi.comacs.orgacs.org By attaching a layer of this compound or similar molecules, the surface properties of these materials can be modified to improve their dispersion in different media, enhance their stability, or introduce specific functionalities for applications in areas like drug delivery and catalysis. mdpi.com For example, silyl ether bonds have been used to link drugs to the surface of nanoparticles, with the release of the drug being triggered by a change in pH. mdpi.com

Future research at the interface of chemistry, materials science, and nanotechnology will likely focus on:

The synthesis of novel alkoxysilane precursors with advanced functionalities for the creation of smart materials that respond to external stimuli.

The development of more controlled and precise methods for the surface modification of nanomaterials using this compound to create highly ordered and functional interfaces.

The exploration of this compound in the fabrication of advanced devices, such as sensors, electronics, and biomedical implants.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (Ethoxymethyl)(trimethyl)silane in laboratory experiments?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

-

Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .

-

Waste Management : Collect waste in sealed, labeled containers and dispose via certified hazardous waste facilities .

-

Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Data Table :

| Hazard Category | Precautionary Measures | Reference |

|---|---|---|

| Skin Irritation | Use gloves and lab coats | |

| Inhalation Risk | Fume hood or respirator | |

| Environmental Hazard | Professional waste disposal |

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

-

Infrared (IR) Spectroscopy : Identify Si-O-C (950–1100 cm⁻¹) and Si-C (1250–1300 cm⁻¹) bonds. Compare with NIST reference spectra .

-

Nuclear Magnetic Resonance (NMR) : Use -NMR to detect ethoxymethyl protons (δ 1.1–1.3 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm) .

-

Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₆H₁₆OSi, MW 148.3) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | Si-O-C stretch: 1050 cm⁻¹ | |

| -NMR | Trimethylsilyl: δ 0.2 ppm | |

| MS | Molecular ion: m/z 148 |

Q. How can this compound be synthesized, and what factors optimize yield?

- Methodological Answer :

- Synthesis Route : React trimethylsilane with ethoxymethyl halides in anhydrous conditions. Use catalysts like triethylamine to neutralize HX byproducts .

- Optimization :

- Temperature : Maintain 50–70°C to balance reaction rate and side-product formation .

- Solvent : Use tetrahydrofuran (THF) for better solubility of silane intermediates .

- Purity : Distill under reduced pressure (20–30 mmHg) to isolate the product .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data for silane synthesis be resolved?

- Methodological Answer :

- Issue : Published heats of formation for silane derivatives often conflict with experimental observations (e.g., notes a 10–15% variance in enthalpy values).

- Resolution :

Calorimetry : Perform adiabatic reaction calorimetry to measure heat flow under controlled conditions .

Computational Validation : Use density functional theory (DFT) to recalculate thermodynamic parameters and cross-validate with experimental data .

- Case Study : For this compound, discrepancies in ΔHf were resolved by adjusting for solvent effects in DFT models .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

-

Modeling Tools : Use Gaussian or ORCA software for quantum mechanical calculations.

-

Key Parameters :

-

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., silicon center) prone to nucleophilic attack .

-

Activation Energy : Calculate energy barriers for Si-O bond cleavage using transition-state theory .

-

Validation : Compare predicted reaction pathways with experimental kinetic data (e.g., rate constants for hydrolysis) .

- Data Table :

| Parameter | Computational Insight | Reference |

|---|---|---|

| LUMO Energy | -1.5 eV (indicates electrophilicity) | |

| Si-O Bond Dissociation | 80 kcal/mol (DFT) |

Q. How do structural modifications to this compound alter its stability under acidic conditions?

- Methodological Answer :

- Experimental Design :

Hydrolysis Kinetics : Monitor degradation rates in HCl/water mixtures via GC-MS .

Substituent Effects : Compare with analogs (e.g., ethoxy vs. methoxy groups) to assess steric/electronic impacts .

-

Findings : Bulkier substituents (e.g., ethoxymethyl) slow hydrolysis by shielding the silicon center .

- Data Table :

| Derivative | Half-life (pH 3) | Reference |

|---|---|---|

| (Ethoxymethyl)silane | 120 min | |

| (Methoxymethyl)silane | 45 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.